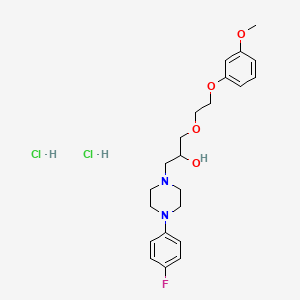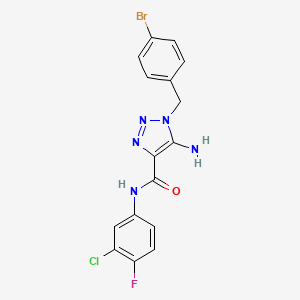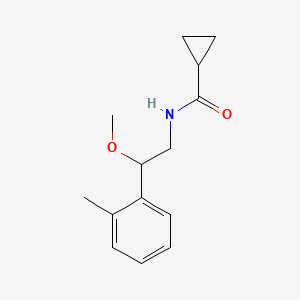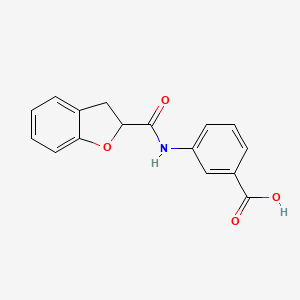![molecular formula C10H12N4O2S B2515641 3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid CAS No. 879920-66-8](/img/structure/B2515641.png)
3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various triazolopyrimidine derivatives has been explored in the provided studies. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involved evaluating their binding affinity and functional cellular responses to serotonin, with some compounds showing high selectivity for the 5-HT6 receptor . Another study focused on the chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine, leading to the discovery of compounds with significant antitumor activity . Additionally, the alkylation of 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione resulted in various S-substituted 1,2,4-triazoles with potential biological activity . The synthesis of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters was also reported, with preliminary biological activity tests conducted . Furthermore, the treatment of (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide with carbon disulfide led to the formation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and its derivatives .
Molecular Structure Analysis
The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was studied in two different crystal environments, revealing distinct supramolecular architectures influenced by hydrogen-bonding interactions and π-π stacking . This compound's structure is of interest due to the potential biological activity of its coordination compounds.
Chemical Reactions Analysis
The reactivity of triazolopyrimidines has been investigated, with studies showing that these compounds can undergo various chemical reactions. For example, the reactivity of hydrazides towards aldehydes, thioglycolic acid, and amines was studied, leading to the synthesis of compounds with inhibitory effects on cancer cell growth . The transformation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol into N-substituted amide derivatives was also reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives have been characterized using various spectroscopic techniques. Triorganotin(IV) complexes of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid were synthesized and characterized by elemental analysis, NMR, IR, Raman, and Mossbauer spectroscopy. The crystal structures of some complexes were determined, revealing trigonal bipyramidal geometries and providing insights into their antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds containing the 1,2,4-triazole moiety, such as 1,2,4-triazole-containing hybrids, have shown promising antibacterial activity against various bacterial strains, including drug-resistant forms. These hybrids have been found to inhibit key bacterial proteins and enzymes, which makes them potential candidates for the development of new antibacterial agents. The review by Li and Zhang (2021) highlights the significant antibacterial potential of these compounds against Staphylococcus aureus, emphasizing their role in combating antibiotic resistance (Li & Zhang, 2021).
Pharmaceutical Applications
The versatility of 1,2,4-triazole derivatives is evident in their wide range of pharmaceutical applications. Ferreira et al. (2013) discussed the patent landscape for novel triazole derivatives, including their use in treating various diseases such as inflammatory conditions, microbial infections, and neglected diseases. This review underscores the importance of triazole derivatives in drug discovery and development, highlighting their potential as lead compounds for new therapeutic agents (Ferreira et al., 2013).
Antioxidant and Antiradical Activity
Kaplaushenko's review on the reactivity of 1,2,4-triazole-3-thione derivatives reveals their high antioxidant and antiradical activities, which can positively impact biochemical processes in patients exposed to high doses of radiation. These compounds, compared to biogenic amino acids like cysteine, show promising therapeutic potential due to their free SH-group, indicating their usefulness in mitigating radiation-induced damage (Kaplaushenko, 2019).
Optical Sensors and Medicinal Applications
Jindal and Kaur (2021) discussed the significant role of pyrimidine derivatives, closely related to triazole compounds, in developing optical sensors and their medicinal applications. This review illustrates the adaptability of these compounds in sensing applications and their biological relevance, providing insights into their potential for creating advanced diagnostic tools and treatments (Jindal & Kaur, 2021).
Wirkmechanismus
Target of Action
The primary targets of 3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid are likely to be a variety of enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily in the biological system .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to a variety of biological activities . The presence of the triazole nucleus in the compound’s structure is a key factor in its ability to bind to its targets .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and antiviral potential .
Action Environment
Eigenschaften
IUPAC Name |
3-(5,7-dimethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-5-7(3-4-8(15)16)6(2)14-9(11-5)12-13-10(14)17/h3-4H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPWGFBWMNRCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=S)N12)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

![3-cyclopentyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515563.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)



![N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2515571.png)
![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)


